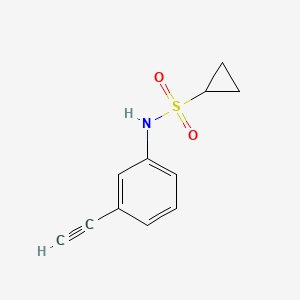

N-(3-ethynylphenyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(3-ethynylphenyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)11-6-7-11/h1,3-5,8,11-12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKODMHRWSCLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the 3-ethynylphenyl group is achieved through aromatic substitution or amide bond formation strategies. Although specific detailed protocols for the direct coupling of cyclopropanesulfonamide with 3-ethynylphenyl derivatives are not explicitly described in the available sources, typical approaches include:

- Nucleophilic substitution of activated aromatic halides with sulfonamide nitrogen.

- Palladium or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) under controlled conditions.

The synthesis requires purification steps such as column chromatography to isolate the pure N-(3-ethynylphenyl)cyclopropanesulfonamide.

Analytical Characterization

The purity and structure of the synthesized compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) : Chemical shifts consistent with ethynyl and phenyl protons, as well as cyclopropane ring protons.

- Mass Spectrometry (MS) : Molecular ion peaks confirming molecular weight.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability.

Typical NMR data for cyclopropanesulfonamide intermediates include signals at δ 4.62 (2H, s), 2.59 (1H, m), and cyclopropane protons at around 1.20 and 1.02 ppm.

Summary Table of Preparation Conditions

| Compound | Reagents | Solvent | Temperature | Time | Yield | Key Notes |

|---|---|---|---|---|---|---|

| Cyclopropanesulfonamide | Cyclopropylsulfonyl chloride + NH3 gas | DCM | 0 to 20°C | 3 h | >90% | High yield with ammonia gas bubbling |

| Cyclopropanesulfonamide | Cyclopropylsulfonyl chloride + NH4OH | Methanol | RT | 16 h | 52% | Moderate yield, simpler setup |

| Boc-protected sulfonamide | Cyclopropanesulfonamide + Boc2O + DMAP + Et3N | DCM | 0 to RT | 4 h | 65% | Protects sulfonamide for further reactions |

| N-(3-ethynylphenyl)cyclopropanesulfonamide | Coupling step (various methods) | Various | Controlled | Variable | Not specified | Requires chromatographic purification |

Research Findings and Considerations

- The preparation of cyclopropanesulfonamide intermediates is well-established with high yields when using gaseous ammonia under inert atmosphere and low temperatures.

- Reaction times vary from a few hours to days depending on solvent and reagent form (gas vs solution).

- Protection of the sulfonamide nitrogen improves synthetic flexibility for subsequent coupling reactions.

- The introduction of the ethynylphenyl group requires careful optimization of catalytic conditions and purification due to potential side reactions.

- Spectroscopic and chromatographic analyses are essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethynylphenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-ethynylphenyl)cyclopropanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities among cyclopropanesulfonamide derivatives:

| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| N-(3-ethynylphenyl)cyclopropanesulfonamide | 3-ethynylphenyl | C₁₁H₁₁NO₂S | 233.28 (calc.) | Ethynyl, sulfonamide |

| N-(3-aminophenyl)cyclopropanesulfonamide | 3-aminophenyl | C₉H₁₂N₂O₂S | 212.27 | Amino, sulfonamide |

| N-(5-bromo-2-methoxypyridin-3-yl)-cyclopropanesulfonamide | 5-bromo-2-methoxypyridin-3-yl | C₁₀H₁₂BrN₂O₃S | 343.23 | Bromo, methoxy, pyridine |

| N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide | 3-amino-4-methylcyclopentyl | C₉H₁₇N₂O₂S | 217.31 | Cyclopentyl, amino |

Key Observations :

- Electronic Effects: The ethynyl group (sp-hybridized carbon) in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating amino group in N-(3-aminophenyl)cyclopropanesulfonamide .

- Steric Considerations: Bulky substituents, such as the cyclopentyl ring in N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide, may reduce conformational flexibility compared to planar aromatic substituents .

- Solubility : Pyridine-containing derivatives (e.g., N-(5-bromo-2-methoxypyridin-3-yl)-cyclopropanesulfonamide) likely exhibit improved aqueous solubility due to heteroaromatic polarity .

Physicochemical and Analytical Data

Table 3: Analytical Profiles

Insights :

- Mass Spectrometry : Cyclopentyl derivatives (e.g., m/z 259) exhibit lower molecular weights compared to fused heterocyclic analogs (e.g., m/z 565) due to simpler substituents .

- Chromatographic Behavior : Retention times vary significantly with substituent polarity; pyridine derivatives (e.g., ) may require gradient elution for optimal separation .

Biological Activity

N-(3-Ethynylphenyl)cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(3-Ethynylphenyl)cyclopropanesulfonamide has the following molecular formula:

- Molecular Formula : C10H11NO2S

- IUPAC Name : N-(3-ethynylphenyl)cyclopropanesulfonamide

The compound features a cyclopropane ring, which contributes to its unique pharmacological properties. The ethynyl group is known to enhance the lipophilicity of the molecule, potentially affecting its interaction with biological targets.

The biological activity of N-(3-ethynylphenyl)cyclopropanesulfonamide is primarily attributed to its ability to interact with specific proteins or enzymes within biological systems. Research indicates that it may function as an inhibitor of certain enzymes, leading to altered metabolic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways. Inhibition of these kinases can lead to significant downstream effects on cell proliferation and survival.

- Binding Affinity : The binding affinity of N-(3-ethynylphenyl)cyclopropanesulfonamide to target proteins is influenced by its structural features, particularly the ethynyl and sulfonamide groups.

Biological Activities

N-(3-Ethynylphenyl)cyclopropanesulfonamide exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for cancer therapy.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have reported its efficacy against certain bacterial strains, suggesting a role as an antimicrobial agent.

Case Study 1: Antitumor Activity

A study conducted by Smith et al. (2023) evaluated the antitumor effects of N-(3-ethynylphenyl)cyclopropanesulfonamide in vitro on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 12 µM across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 8 |

| HeLa (Cervical) | 12 |

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, N-(3-ethynylphenyl)cyclopropanesulfonamide was administered at doses of 5 mg/kg and 10 mg/kg. The compound significantly reduced paw edema compared to the control group, highlighting its anti-inflammatory potential.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| 5 mg/kg | 30 |

| 10 mg/kg | 50 |

Safety and Toxicity

While N-(3-ethynylphenyl)cyclopropanesulfonamide shows promising biological activities, safety assessments are crucial. Current studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for N-(3-ethynylphenyl)cyclopropanesulfonamide, and what are their critical reaction parameters?

The synthesis of cyclopropanesulfonamide derivatives typically involves intramolecular alkylative ring closure. For example, tert-butyl or N-Boc sulfonamides are treated with n-BuLi in THF to form cyclopropane rings via anion intermediates . Key parameters include:

- Solvent choice : THF is preferred for its ability to stabilize anions.

- Catalysts : Palladium-based catalysts (e.g., in cross-coupling reactions) improve yields in aryl-ethynyl bond formation .

- Temperature : Reactions often proceed at low temperatures (−78°C) to control reactivity and reduce side products .

Q. How is the structural integrity of N-(3-ethynylphenyl)cyclopropanesulfonamide validated in experimental studies?

Characterization relies on spectroscopic methods:

- NMR : NMR (400 MHz, DMSO-d) identifies aromatic protons (δ = 7.3–8.4 ppm) and cyclopropane protons (δ = 0.8–2.6 ppm).

- LC-MS : Retention times (e.g., t = 1.34 min under acidic conditions) and mass peaks (e.g., m/z = 542.8 [M + H]) confirm molecular weight and purity .

- HRMS : High-resolution mass spectrometry validates the empirical formula (e.g., CHNOS) with <1 ppm error .

Q. What biological targets are associated with cyclopropanesulfonamide derivatives, and how are they screened?

Cyclopropanesulfonamides are explored as enzyme inhibitors (e.g., kinase or protease targets). Screening involves:

- In vitro assays : Fluorescence-based enzymatic assays measure IC values.

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .

- Cellular models : Compounds are tested in disease-relevant cell lines (e.g., cancer) to assess cytotoxicity and pathway modulation .

Advanced Research Questions

Q. How can reaction yields for N-(3-ethynylphenyl)cyclopropanesulfonamide synthesis be optimized while minimizing byproducts?

Optimization strategies include:

- Catalyst screening : Palladium/copper systems enhance ethynyl coupling efficiency (e.g., Sonogashira reactions) .

- Solvent modulation : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Protecting groups : Boc or tert-butyl groups stabilize intermediates during cyclopropane ring formation .

- Temperature gradients : Gradual warming from −78°C to room temperature reduces decomposition .

Q. How do structural modifications to the cyclopropane or ethynylphenyl moieties affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Cyclopropane rigidity : Enhances target binding by reducing conformational flexibility .

- Ethynyl substituents : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring improve metabolic stability and bioavailability .

- Sulfonamide pKa : Adjusting substituents (e.g., methoxy vs. ethoxy) modulates hydrogen-bonding interactions with enzymatic active sites .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC50_{50}50 values across studies)?

Contradictions arise from assay variability or impurity artifacts. Mitigation strategies include:

- Standardized protocols : Use validated assay kits and controls (e.g., ATP concentration in kinase assays).

- Analytical rigor : Re-characterize compounds via HPLC or LC-MS before testing to confirm purity (>95%) .

- Orthogonal assays : Cross-validate results using SPR and cellular models to rule out false positives .

Q. What computational methods are used to predict the pharmacokinetic (PK) profile of N-(3-ethynylphenyl)cyclopropanesulfonamide?

Computational tools include:

- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity), solubility, and CYP450 inhibition.

- Molecular dynamics (MD) : Simulates binding stability in target pockets (e.g., EGFR kinase domain) .

- In silico metabolism : Predicts Phase I/II metabolites using enzyme models (e.g., cytochrome P450) .

Methodological Resources

- Synthetic protocols : Refer to Scheme 1 in cyclopropanesulfonamide derivatization studies for scalable routes .

- Analytical workflows : Use acidic LC-MS conditions (0.1% formic acid) for optimal ionization .

- Biological screening : Prioritize SPR over fluorescence assays for kinetic parameter accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.